molecular formula C21H21N3O2 B7563793 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide

2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide

Cat. No. B7563793
M. Wt: 347.4 g/mol
InChI Key: MAIBJIWHUWRRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide, also known as DAC, is a chemical compound that has been widely studied for its potential therapeutic applications. DAC belongs to the class of chromene derivatives and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In

Scientific Research Applications

2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines. It has also been shown to scavenge free radicals and to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide in lab experiments is its potential therapeutic applications. Its antitumor, anti-inflammatory, and antioxidant effects make it an attractive candidate for further study. However, one of the limitations of using 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for the study of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the final product. Another area of research is the development of more effective delivery methods that can improve the solubility and bioavailability of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide.
In addition, further study is needed to fully understand the mechanism of action of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide and to identify potential targets for therapeutic intervention. Finally, the potential therapeutic applications of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide in various disease states, including cancer and inflammation, should be further explored in preclinical and clinical studies.
Conclusion
In conclusion, 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its antitumor, anti-inflammatory, and antioxidant effects make it an attractive candidate for further study. While there are limitations to its use in lab experiments, there are many potential future directions for the study of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide, including the development of more effective synthesis and delivery methods, further exploration of its mechanism of action, and preclinical and clinical studies to evaluate its therapeutic potential.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide involves the reaction of 2-imidazol-1-ylphenylmethanamine with 3,4-dihydrocoumarin-6-carboxylic acid, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after recrystallization from ethanol.

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(13-16-7-8-20-17(12-16)5-3-11-26-20)23-14-18-4-1-2-6-19(18)24-10-9-22-15-24/h1-2,4,6-10,12,15H,3,5,11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIBJIWHUWRRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)NCC3=CC=CC=C3N4C=CN=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.